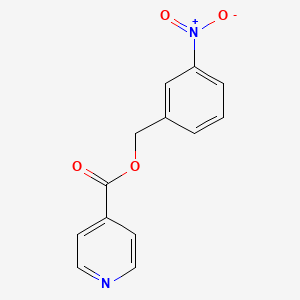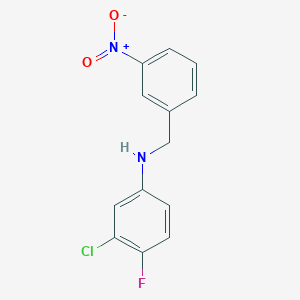![molecular formula C17H22N2O2 B5852446 3-[(4-ethyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one](/img/structure/B5852446.png)
3-[(4-ethyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-ethyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one is a chemical compound that belongs to the class of flavones. It is also known as Flavopiridol and is a potent inhibitor of cyclin-dependent kinases (CDKs). The compound has been studied extensively for its potential applications in cancer treatment and other diseases.
Mecanismo De Acción
The mechanism of action of 3-[(4-ethyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one involves its ability to inhibit CDKs. CDKs are enzymes that regulate the cell cycle by phosphorylating various proteins. By inhibiting CDKs, 3-[(4-ethyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one can prevent the phosphorylation of these proteins, which in turn prevents the cell cycle from progressing.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-ethyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one are primarily related to its inhibition of CDKs. By inhibiting CDKs, the compound can prevent cancer cells from dividing and growing. Additionally, 3-[(4-ethyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one has been shown to induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[(4-ethyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one in lab experiments include its potent inhibitory effects on CDKs, its ability to induce apoptosis in cancer cells, and its potential as a cancer treatment. However, the compound has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 3-[(4-ethyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one. One direction is to explore its potential as a treatment for other diseases besides cancer, such as Alzheimer's disease and HIV. Another direction is to investigate its use in combination with other drugs to enhance its efficacy. Additionally, research could be conducted on the development of new analogs of the compound with improved solubility and bioavailability.
Métodos De Síntesis
The synthesis of 3-[(4-ethyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one involves several steps. The initial step involves the reaction of 6-methyl-4H-chromen-4-one with 4-ethylpiperazine in the presence of a base such as potassium carbonate. This results in the formation of 6-methyl-3-(4-ethylpiperazin-1-yl)-4H-chromen-4-one. The next step involves the reaction of this intermediate with a suitable reagent such as 2,4,5-trichloropyrimidine in the presence of a base such as cesium carbonate. This results in the formation of 3-[(4-ethyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one.
Aplicaciones Científicas De Investigación
The scientific research application of 3-[(4-ethyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one is primarily focused on its potential as a cancer treatment. The compound has been shown to inhibit CDKs, which are enzymes that play a critical role in cell division. By inhibiting CDKs, 3-[(4-ethyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one can prevent cancer cells from dividing and growing.
Propiedades
IUPAC Name |
3-[(4-ethylpiperazin-1-yl)methyl]-6-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-3-18-6-8-19(9-7-18)11-14-12-21-16-5-4-13(2)10-15(16)17(14)20/h4-5,10,12H,3,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYPUUZGGJFPPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=COC3=C(C2=O)C=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5424933 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone](/img/structure/B5852369.png)

![5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5852379.png)
![2-[4-(dimethylamino)benzoyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B5852386.png)
![1-methyl-5-phenyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5852392.png)
![3-(4-chlorophenyl)-2,8,8-trimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5852399.png)


![(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetic acid](/img/structure/B5852437.png)
![ethyl ({4-methyl-6-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)oxy]-2-pyrimidinyl}thio)acetate](/img/structure/B5852441.png)
![3-imidazo[1,2-a]pyrimidin-2-yl-6-methoxy-2H-chromen-2-one](/img/structure/B5852443.png)


![N-[4-(acetylamino)-3-methylphenyl]benzamide](/img/structure/B5852467.png)